Boc-3-(4-pyridyl)-D-alanine

描述

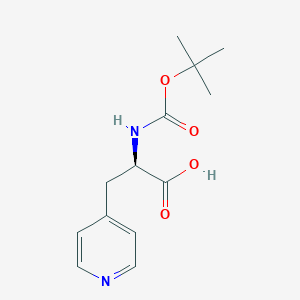

Boc-3-(4-pyridyl)-D-alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266,3 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-3-(4-pyridyl)-D-alanine is a synthetic compound characterized by a tert-butoxycarbonyl (Boc) protecting group and a pyridine ring attached to the D-alanine backbone. This unique structure positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and peptide synthesis. Despite limited direct documentation of its biological activities, insights can be drawn from its structural features and related compounds.

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : Approximately 266.3 g/mol

- Physical Appearance : White powder, sensitive to air and moisture, requiring storage under inert conditions at 2°C to 8°C.

Synthesis

The synthesis of this compound typically involves:

- Protection of D-alanine with a Boc group.

- Introduction of the 4-pyridyl moiety at the third carbon position.

This method allows for selective reactions while maintaining stability during subsequent modifications, making it suitable for peptide coupling reactions.

While specific biological activities are not extensively documented, several potential mechanisms can be inferred from related compounds and structural characteristics:

- Enzyme Interaction : The presence of the pyridine ring suggests potential interactions with various biological receptors or enzymes, possibly enhancing binding affinity through π-π stacking or hydrogen bonding.

- Antimicrobial Properties : Similar compounds have shown significant antibacterial activity, particularly against resistant strains of bacteria. The structural similarity to known antibiotics may allow this compound to exhibit comparable effects .

- Peptide Synthesis : As a building block in peptide synthesis, it can facilitate the formation of bioactive peptides that may have therapeutic applications in treating various diseases.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and potential biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-3-(3-pyridyl)-D-alanine | Similar structure but with a 3-pyridyl group | Different spatial orientation affecting binding |

| Boc-D-Alanine | Basic amino acid structure without pyridine | Lacks the heterocyclic ring, thus different properties |

| Boc-4-(pyridyl)-L-alanine | L-Alanine instead of D-Alanine | May exhibit different biological activities |

| Boc-D-Phenylalanine | Phenyl group instead of pyridine | Provides different hydrophobic characteristics |

Case Studies and Research Findings

科学研究应用

Peptide Synthesis

Role as a Protecting Group:

Boc-3-(4-pyridyl)-D-alanine serves as a protective group in peptide synthesis. Its stability under various reaction conditions allows for the selective modification of amino acids without affecting other functional groups. This property is crucial for developing complex peptides that are essential in pharmaceuticals.

Synthesis Techniques:

Recent studies have highlighted innovative methods for synthesizing peptides using this compound. For example, the use of trimethylaluminum in one-pot reactions has demonstrated high efficiency in forming peptide bonds without requiring expensive coupling reagents . This method enhances the scalability and versatility of peptide synthesis.

Drug Development

Designing Novel Therapeutics:

The unique structural properties of this compound make it valuable in designing drugs that target specific receptors within the nervous system. This capability is particularly significant for developing treatments for neurological disorders, leveraging the compound's pyridine ring to enhance receptor interactions .

Case Studies:

Research has shown that compounds incorporating similar pyridine moieties often exhibit significant biological activities. For instance, studies on related compounds have demonstrated their potential as inhibitors for various enzymes, suggesting that this compound may also possess similar pharmacological properties.

Bioconjugation

Facilitating Biomolecule Attachment:

this compound is employed in bioconjugation processes, which are vital for attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted therapies and diagnostics, enhancing the effectiveness of therapeutic agents by improving their specificity and delivery .

Research in Molecular Biology

Studying Protein Interactions:

In molecular biology research, this compound aids in studying protein interactions and functions. Its incorporation into experimental designs provides insights that can lead to breakthroughs in understanding cellular processes and mechanisms underlying various diseases .

Material Science

Drug Delivery Systems:

The properties of this compound allow it to be integrated into materials used for drug delivery systems. This integration improves the efficacy and targeting of therapeutic agents, making it a promising candidate for future advancements in material science applications .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWDMKESUACOU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37535-58-3 | |

| Record name | Boc-3-(4-pyridyl)-D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。